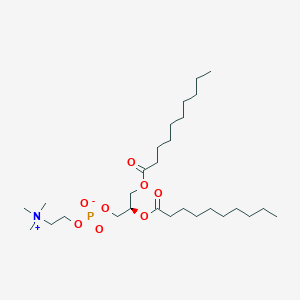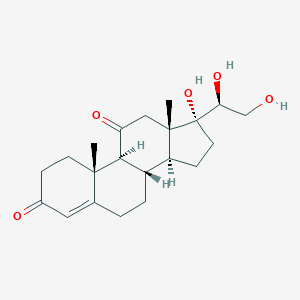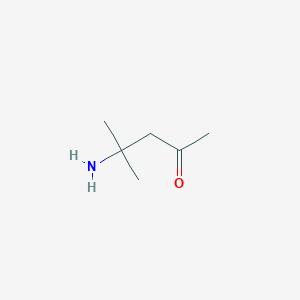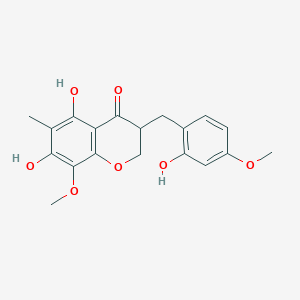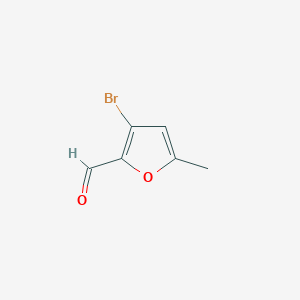
3-ブロモ-5-メチルフラン-2-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position
科学的研究の応用
3-Bromo-5-methylfuran-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Furan derivatives, including 3-Bromo-5-methylfuran-2-carbaldehyde, are explored for their potential antibacterial and antifungal properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
3-Bromo-5-methylfuran-2-carbaldehyde primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells, making them a key target for antibacterial agents .
Mode of Action
The compound interacts with its target enzymes by forming covalent bonds with active site residues. This interaction inhibits the enzyme’s activity, preventing the synthesis of essential cell wall components. As a result, bacterial cells become structurally compromised and unable to maintain their shape, leading to cell lysis and death .
Biochemical Pathways
The inhibition of cell wall synthesis affects several biochemical pathways. The most significant impact is on the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation. Disruption of this pathway leads to the accumulation of incomplete cell wall precursors, triggering a cascade of cellular stress responses and ultimately resulting in cell death .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-5-methylfuran-2-carbaldehyde involve its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed in the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high bacterial load. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of 3-Bromo-5-methylfuran-2-carbaldehyde results in the inhibition of bacterial cell wall synthesis, leading to cell lysis. At the cellular level, this manifests as a reduction in bacterial load and the resolution of infection. The compound’s bactericidal activity is particularly effective against Gram-positive bacteria, which have a thicker peptidoglycan layer in their cell walls .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-5-methylfuran-2-carbaldehyde. For instance, acidic environments may enhance its stability and activity, while extreme temperatures could lead to degradation. Additionally, the presence of other antimicrobial agents could result in synergistic or antagonistic effects, impacting its overall efficacy .
: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylfuran-2-carbaldehyde typically involves the bromination of 5-methylfuran-2-carbaldehyde. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds with the formation of a brominated intermediate, which is then converted into the desired product.
Industrial Production Methods
Industrial production methods for 3-Bromo-5-methylfuran-2-carbaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
化学反応の分析
Types of Reactions
3-Bromo-5-methylfuran-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products Formed
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: 3-Bromo-5-methylfuran-2-carboxylic acid.
Reduction: 3-Bromo-5-methylfuran-2-methanol.
類似化合物との比較
Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but lacks the methyl group.
3-Bromo-2-furaldehyde: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-2-furaldehyde: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-methylfuran-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the furan ring, which can influence its reactivity and biological activity
特性
IUPAC Name |
3-bromo-5-methylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTQAKDHMKGIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
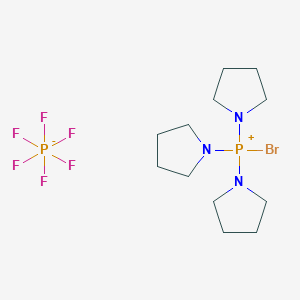
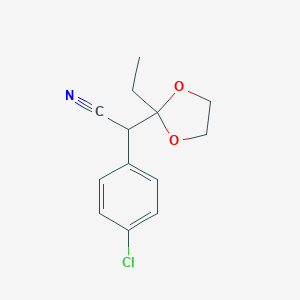
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
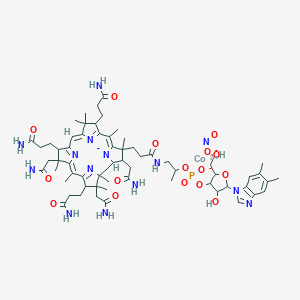
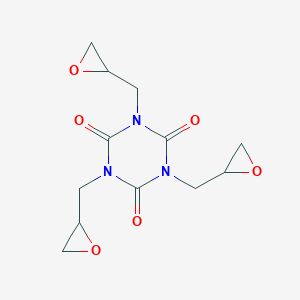
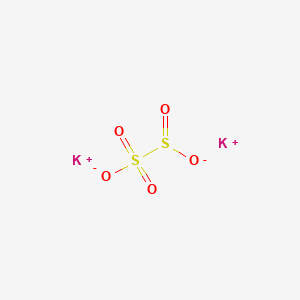
![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)

